molecular formula C12H14O3 B2449545 1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone CAS No. 1159693-27-2

1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone

Cat. No.: B2449545
CAS No.: 1159693-27-2
M. Wt: 206.241
InChI Key: IOEUSKOJOKJCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone is an organic compound that belongs to the class of benzodioxepines This compound is characterized by a benzene ring fused with a dioxepine ring, which is further substituted with a methyl group and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone typically involves the following steps:

    Formation of the Benzodioxepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzodioxepine ring. This can be achieved through the reaction of catechol derivatives with suitable dihalides under basic conditions.

    Methylation: The next step involves the introduction of the methyl group at the 8th position of the benzodioxepine ring. This can be accomplished using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Acylation: The final step involves the acylation of the benzodioxepine ring to introduce the ethanone group. This can be done using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ethanone group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted benzodioxepine derivatives.

Scientific Research Applications

1-(8-methyl-3,4-dihydro-2H-1

Properties

IUPAC Name

1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-6-11-12(7-10(8)9(2)13)15-5-3-4-14-11/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEUSKOJOKJCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)C)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.